molecular formula C12H21NO3S B7142479 N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide

Cat. No.: B7142479
M. Wt: 259.37 g/mol
InChI Key: UKUFSXRLSZUKGA-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclobutane ring, a propyl group, and a dioxothiolan moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-2-5-12(6-3-7-12)11(14)13-10-4-8-17(15,16)9-10/h10H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUFSXRLSZUKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide typically involves the reaction of 3-aminothiolane with propylcyclobutane-1-carboxylic acid. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, in an aprotic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan moiety to thiolane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The dioxothiolan moiety can interact with thiol groups in proteins, leading to the modulation of enzyme activity. The compound may also interfere with cellular redox processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine: Similar structure but with a diethylpropane moiety.

    N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide: Contains a phenyl group instead of a propyl group.

Uniqueness

N-(1,1-dioxothiolan-3-yl)-1-propylcyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring and a dioxothiolan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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